ML355 (also known as VLX-1005), chemically named N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, is a potent and selective inhibitor of human 12-lipoxygenase (12-LOX). [, ] This enzyme plays a critical role in the production of pro-inflammatory mediators, making ML355 a valuable tool in investigating inflammatory pathways and exploring its therapeutic potential in various diseases.
ML355 is a potent and selective inhibitor of human platelet-type 12-lipoxygenase, a key enzyme involved in the metabolism of arachidonic acid to leukotrienes, which are mediators of inflammation and thrombosis. The compound has garnered attention for its potential therapeutic applications in cardiovascular diseases and diabetes due to its ability to modulate platelet activation without significantly affecting hemostasis. ML355 has demonstrated efficacy in reducing thrombosis in various experimental models while preserving normal clotting functions, making it a promising candidate for further research and development.
ML355 is classified as a sulfonamide derivative, specifically identified as N-(benzo[d]thiazol-2-yl)-4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide. It is primarily sourced from high-throughput screening efforts aimed at identifying selective inhibitors of lipoxygenases, particularly those that can selectively target the 12-lipoxygenase isoform. The compound's chemical structure contributes to its selectivity and potency against this specific enzyme.
The synthesis of ML355 involves a multi-step process that begins with the reaction of 4-aminobenzenesulfonamide with 2-hydroxy-3-methoxybenzaldehyde. This reaction typically employs a reductive amination strategy, which can be optimized through various methods:
Technical details regarding the synthesis indicate that careful control of reaction conditions, such as temperature and solvent choice, is critical for maximizing yield and purity .
ML355 has a molecular formula of C21H19N3O4S2 and a molecular weight of approximately 441.08 g/mol. Its structure features several functional groups that contribute to its biological activity:
The detailed structural analysis can be supported by various spectroscopic techniques, including nuclear magnetic resonance and mass spectrometry, which confirm the identity and purity of ML355 .
The chemical reactivity of ML355 is primarily characterized by its ability to inhibit 12-lipoxygenase through competitive binding. The mechanism involves:
Quantitative analysis shows that ML355 exhibits an IC50 value of approximately 0.34 μM against 12-lipoxygenase, indicating its potency as an inhibitor . Comparative studies reveal that it has much lower activity against other lipoxygenase isoforms (15-lipoxygenase-1, 15-lipoxygenase-2, and 5-lipoxygenase), underscoring its selectivity .
The mechanism by which ML355 exerts its pharmacological effects involves several steps:
This dual action positions ML355 as a potential therapeutic agent for conditions characterized by excessive platelet activation without compromising hemostatic integrity.
ML355 exhibits several notable physical and chemical properties:
These properties are essential for formulating ML355 into effective pharmaceutical preparations.
ML355 holds promise in various scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2